Ethyl 7-oxohept-2-enoate
Overview
Description
Ethyl 7-oxohept-2-enoate is an organic compound with the molecular formula C9H14O3. It is an ester that features a conjugated α,β-unsaturated carbonyl system, making it a valuable intermediate in organic synthesis. The compound is known for its reactivity in various chemical transformations, particularly in the formation of complex cyclic structures.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 7-oxohept-2-enoate can be synthesized through several methods. One common approach involves the Michael addition of ethyl acetoacetate to an α,β-unsaturated aldehyde, followed by subsequent cyclization and oxidation steps . The reaction typically requires a base catalyst and is conducted under mild conditions to ensure high yield and selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may include the use of organocatalysts to facilitate the Michael addition and subsequent transformations .
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-oxohept-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated esters or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the β-position of the conjugated system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Saturated esters and alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl 7-oxohept-2-enoate has numerous applications in scientific research:
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of bioactive compounds with potential therapeutic applications.
Industry: this compound is utilized in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of ethyl 7-oxohept-2-enoate involves its reactivity as an α,β-unsaturated carbonyl compound. The conjugated system allows for nucleophilic addition reactions, where nucleophiles attack the β-carbon, leading to the formation of various adducts. This reactivity is exploited in Michael addition reactions and cycloadditions, which are fundamental in organic synthesis .
Comparison with Similar Compounds
- Ethyl acrylate
- Methyl vinyl ketone
- Ethyl crotonate
These compounds are also valuable intermediates in organic synthesis but differ in their specific reactivity and applications.
Properties
IUPAC Name |
ethyl 7-oxohept-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-2-12-9(11)7-5-3-4-6-8-10/h5,7-8H,2-4,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWFTLPHDUBEJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CCCCC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20411634 | |
Record name | 2-Heptenoic acid, 7-oxo-, ethyl ester, (2E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20411634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67081-18-9 | |
Record name | 2-Heptenoic acid, 7-oxo-, ethyl ester, (2E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20411634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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